molecular formula C12H11NO2 B13165814 6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

Katalognummer: B13165814
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: HKRAIFDNGUIOIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a methoxy-substituted indene derivative, the compound can be synthesized through a series of reactions involving nitrile formation and subsequent cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine-substituted spiro compounds .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in disease progression, leading to therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
  • 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione

Uniqueness

6-Methoxy-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its specific spirocyclic structure and the presence of both methoxy and nitrile functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Eigenschaften

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

5-methoxyspiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-14-9-3-2-8-4-5-12(10(8)6-9)11(7-13)15-12/h2-3,6,11H,4-5H2,1H3

InChI-Schlüssel

HKRAIFDNGUIOIS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCC23C(O3)C#N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.